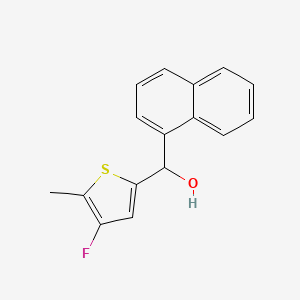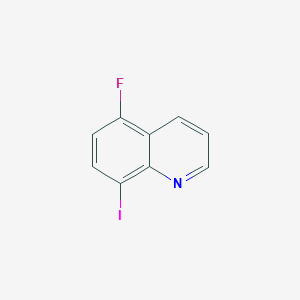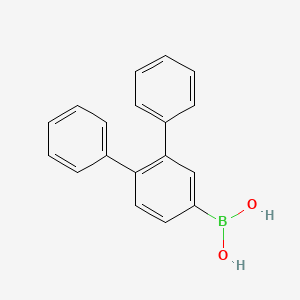
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, 7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives are studied for their potential as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, they are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, these compounds might be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, the compound might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
類似化合物との比較
Similar Compounds
7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Pyrazolopyrimidine derivatives: A broader class of compounds that includes various pyrazolopyrimidines with different functional groups.
Uniqueness
The uniqueness of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- lies in its specific substituents, which can confer distinct biological properties and potential therapeutic applications compared to other similar compounds.
特性
CAS番号 |
81016-63-9 |
|---|---|
分子式 |
C12H10ClN5O |
分子量 |
275.69 g/mol |
IUPAC名 |
6-(2-chloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H10ClN5O/c1-7-10-11(16-15-7)12(19)18(6-14-10)17-9-5-3-2-4-8(9)13/h2-6,17H,1H3,(H,15,16) |
InChIキー |
NEKWALSSBIPJJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)

![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)




![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)




![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)

